2-Chloro-5-pentylpyrimidine

Overview

Description

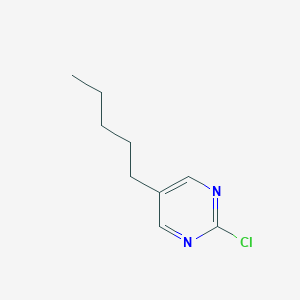

2-Chloro-5-pentylpyrimidine is an organic compound with the molecular formula C9H13ClN2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorine atom at the second position and a pentyl group at the fifth position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-pentylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method involves the use of 2-chloropyrimidine as a starting material, which undergoes alkylation with pentyl halides under basic conditions to introduce the pentyl group at the fifth position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Solvent selection and purification steps are also important to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-pentylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products:

Scientific Research Applications

2-Chloro-5-pentylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-pentylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the pentyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

- 2-Chloro-5-methylpyrimidine

- 2-Chloro-5-ethylpyrimidine

- 2-Chloro-5-propylpyrimidine

Comparison: 2-Chloro-5-pentylpyrimidine is unique due to its longer alkyl chain (pentyl group) compared to its similar compounds. This longer chain can influence its hydrophobicity, binding affinity, and overall biological activity.

Biological Activity

2-Chloro-5-pentylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and providing an overview of its mechanisms, applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of the chlorine atom and the pentyl group contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound has been shown to:

- Inhibit Enzymatic Activity : It can bind to the active sites of certain enzymes, blocking substrate access and thus inhibiting their activity.

- Modulate Receptor Activity : It acts as an antagonist for specific receptors, interfering with natural ligand binding and altering cellular signaling pathways.

These interactions suggest a multifaceted mechanism that could be exploited in drug design for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound demonstrates significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

- Fungal Activity : Preliminary studies suggest potential antifungal effects, although further research is needed to establish specific mechanisms and efficacy.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies:

- Cytotoxicity : It has been shown to exhibit cytotoxic effects against multiple cancer cell lines, including those derived from breast, lung, and liver cancers. For example, IC50 values have been reported in the range of 10-20 µM for HepG2 liver cancer cells.

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences in biological activities among selected pyrimidine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Mechanisms |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, apoptosis |

| 2-Chloro-5-methylpyrimidine | Low | Moderate | Unknown |

| 2-Chloro-5-(trifluoromethyl)pyrimidine | High | Low | Receptor antagonism |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

- Cancer Cell Line Evaluation : In vitro studies on HepG2 liver cancer cells demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed an increase in early apoptosis rates by up to 30% at higher concentrations (20 µM) after 48 hours.

Properties

IUPAC Name |

2-chloro-5-pentylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-2-3-4-5-8-6-11-9(10)12-7-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMARUIMXVALOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587857 | |

| Record name | 2-Chloro-5-pentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154466-62-3 | |

| Record name | 2-Chloro-5-pentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.